

# Spectroscopic Profile of Perfluorooctanesulfonyl Fluoride: A Technical Guide

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## Compound of Interest

Compound Name: Perfluorooctanesulfonyl fluoride

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This technical guide provides a comprehensive overview of the spectroscopic data for **Perfluorooctanesulfonyl Fluoride** (POSF), a key intermediate in the synthesis of per- and polyfluoroalkyl substances (PFAS). Understanding the spectroscopic characteristics of POSF is crucial for its identification, quantification, and the study of its environmental fate and toxicological profile. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines experimental protocols, and visualizes key analytical workflows and fragmentation pathways.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **Perfluorooctanesulfonyl Fluoride** ( $\text{C}_8\text{F}_{17}\text{SO}_2\text{F}$ ). Due to the limited availability of complete, publicly accessible experimental datasets, some data is presented as typical ranges for the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^{19}\text{F}$ NMR Spectroscopy

$^{19}\text{F}$  NMR is a powerful tool for the identification and structural elucidation of fluorinated compounds. The chemical shifts are referenced to  $\text{CFCl}_3$  (0 ppm). The perfluorooctyl chain

exhibits distinct signals for the CF<sub>3</sub> group, the six internal CF<sub>2</sub> groups, and the CF<sub>2</sub> group adjacent to the sulfonyl fluoride moiety.

Assignment	Typical Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
F-SO <sub>2</sub>	Not specified in search results	Triplet	J(F-F) ≈ 5-15
α-CF <sub>2</sub> (to SO <sub>2</sub> )	-110 to -115	Multiplet	
β-CF <sub>2</sub>	-121 to -123	Multiplet	
γ, δ, ε, ζ-CF <sub>2</sub>	-122 to -124	Multiplet	
η-CF <sub>2</sub>	-126 to -127	Multiplet	
ω-CF <sub>3</sub>	-81 to -82	Triplet	J(F-F) ≈ 8-12

Note: Specific experimental values for chemical shifts and coupling constants for **Perfluorooctanesulfonyl Fluoride** were not available in the searched literature. The provided ranges are based on general knowledge of perfluoroalkyl chains.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### <sup>13</sup>C NMR Spectroscopy

Obtaining high-quality <sup>13</sup>C NMR spectra for perfluorinated compounds can be challenging due to the large C-F coupling constants, which can lead to complex multiplets and low signal-to-noise ratios.[\[4\]](#)[\[5\]](#) The chemical shifts are referenced to tetramethylsilane (TMS, 0 ppm).

Assignment	Typical Chemical Shift (δ, ppm)	Multiplicity	<sup>1</sup> J(C-F) (Hz)	<sup>2</sup> J(C-F) (Hz)
CF <sub>3</sub>	107 - 120	Quartet	280 - 300	30 - 35
CF <sub>2</sub>	108 - 125	Triplet	250 - 280	25 - 30
CF <sub>2</sub> -SO <sub>2</sub> F	110 - 128	Triplet	260 - 290	30 - 40

Note: Specific experimental  $^{13}\text{C}$  NMR data for **Perfluorooctanesulfonyl Fluoride** was not found. The presented data is based on typical values for perfluorinated alkanes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **Perfluorooctanesulfonyl Fluoride** is dominated by strong absorptions corresponding to the C-F and S-O stretching vibrations.

Frequency ( $\text{cm}^{-1}$ )	Vibrational Mode	Intensity
1475 - 1450	S=O Asymmetric Stretch	Strong
1250 - 1100	C-F Stretch	Very Strong
850 - 830	S-F Stretch	Strong
750 - 500	$\text{CF}_2$ , $\text{CF}_3$ Bending	Medium to Strong

Note: The provided frequency ranges are based on theoretical calculations for related perfluoroalkyl sulfonates and general IR absorption tables.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Experimental spectra may show multiple sharp bands in the C-F stretching region.

## Mass Spectrometry (MS)

Electron ionization (EI) of **Perfluorooctanesulfonyl Fluoride** leads to extensive fragmentation of the perfluoroalkyl chain. The molecular ion is often of low abundance or absent.

m/z	Proposed Fragment	Relative Abundance
419	$[\text{C}_8\text{F}_{17}]^+$	Low
219	$[\text{C}_4\text{F}_9]^+$	Medium
169	$[\text{C}_3\text{F}_7]^+$	High
131	$[\text{C}_3\text{F}_5]^+$	High
119	$[\text{C}_2\text{F}_5]^+$	High
100	$[\text{C}_2\text{F}_4]^+$	Medium
85	$[\text{SO}_2\text{F}]^+$	Medium
69	$[\text{CF}_3]^+$	Very High (Base Peak)

Note: This fragmentation pattern is proposed based on the mass spectra of similar perfluorinated compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The analysis of intact POSF by gas chromatography-mass spectrometry (GC-MS) can be challenging, and derivatization is often employed.[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **Perfluorooctanesulfonyl Fluoride** in a suitable deuterated solvent (e.g., acetone- $\text{d}_6$ , chloroform- $\text{d}$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-observe probe.[\[23\]](#)[\[24\]](#)
- $^{19}\text{F}$  NMR Acquisition:
  - Reference the spectrum to an internal or external standard (e.g.,  $\text{CFCl}_3$ ).

- Acquire the spectrum with a spectral width sufficient to cover the expected chemical shift range (approx. -200 to 50 ppm).
- Use a pulse sequence with a relaxation delay of at least 5 times the longest  $T_1$  to ensure quantitative integration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A large number of scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$  and C-F coupling.
  - For detailed structural analysis, consider acquiring  $^{19}\text{F}$ -decoupled  $^{13}\text{C}$  NMR spectra if the instrumentation is available.

## IR Spectroscopy Protocol

- Sample Preparation: As **Perfluorooctanesulfonyl Fluoride** is a liquid, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Data Acquisition:
  - Record a background spectrum of the clean salt plates or ATR crystal.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry Protocol

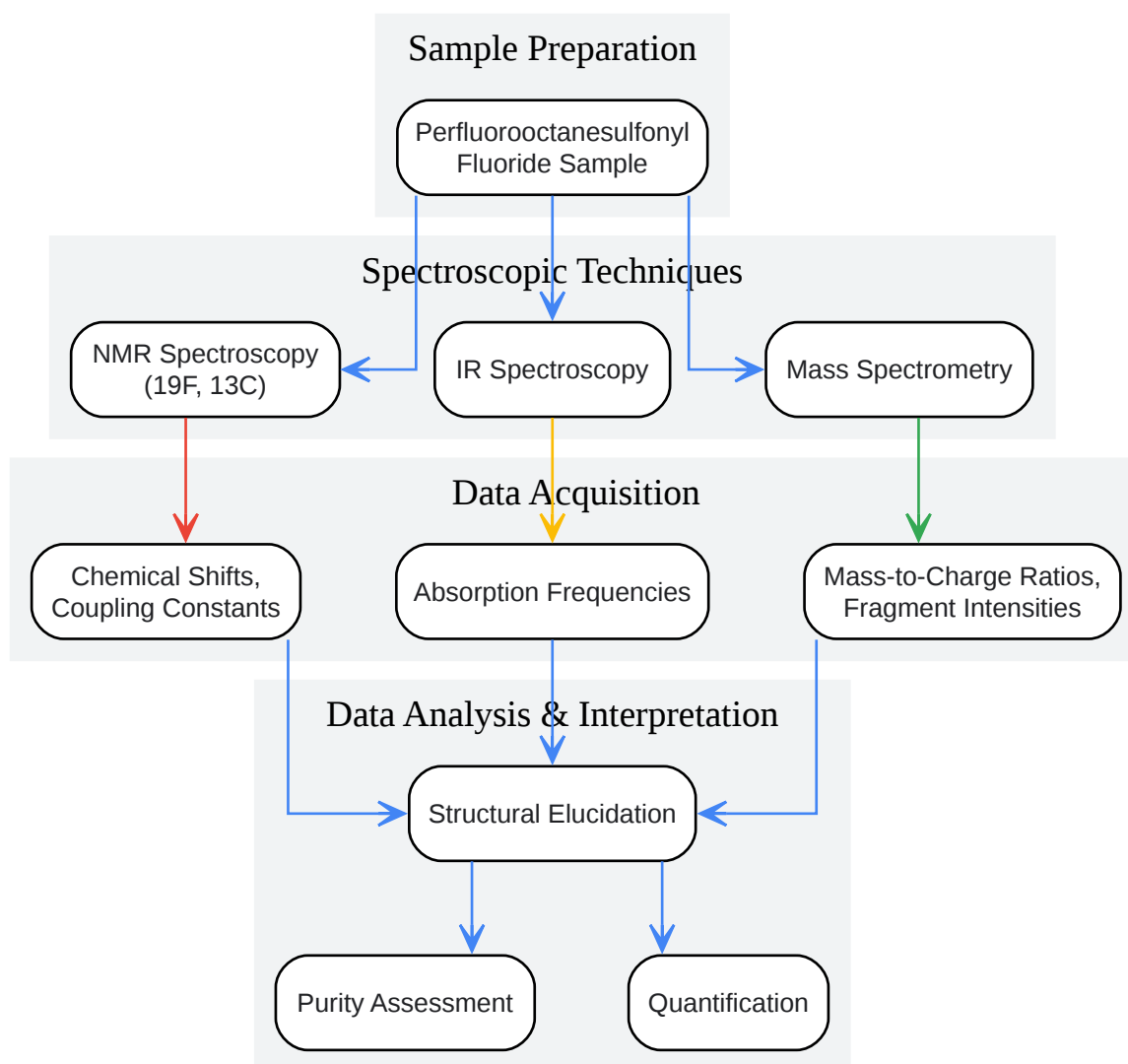
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.[\[21\]](#)[\[22\]](#)
- Chromatographic Separation:

- Injector: Use a split/splitless injector at a temperature of approximately 200-250°C.
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
- Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 250-300°C.
- Mass Spectrometric Detection:
  - Ionization: Electron ionization at 70 eV.
  - Mass Analyzer: Scan a mass range of  $m/z$  40-600.
  - Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **Perfluorooctanesulfonyl Fluoride**.

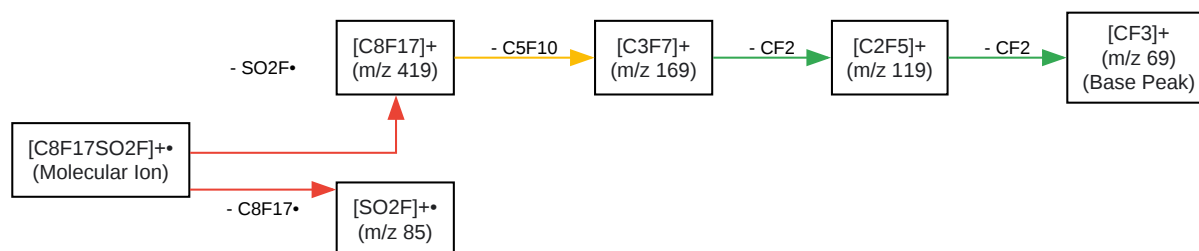


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Caption: Workflow for Spectroscopic Analysis of POSF.

## Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible electron ionization fragmentation pathway for **Perfluorooctanesulfonyl Fluoride**.



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Caption: Proposed EI Fragmentation of POSF.

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